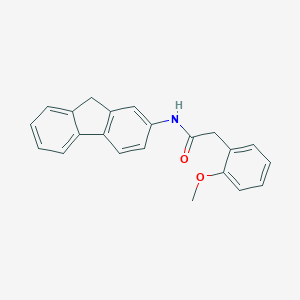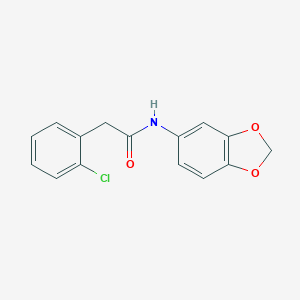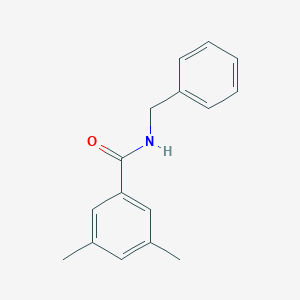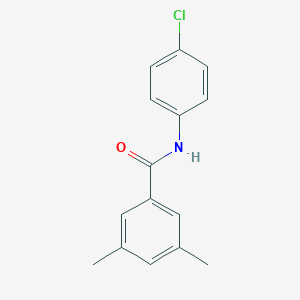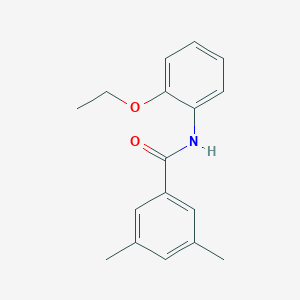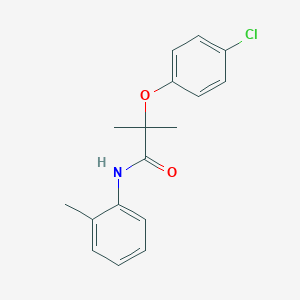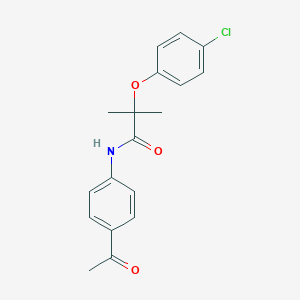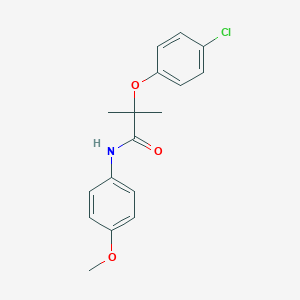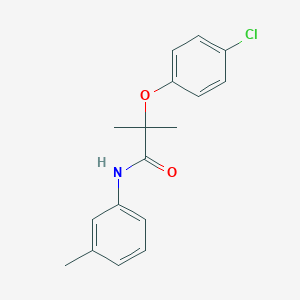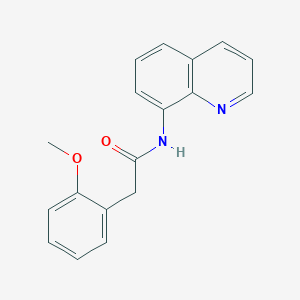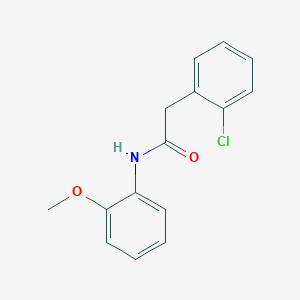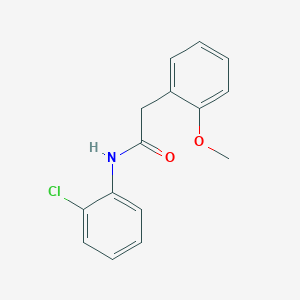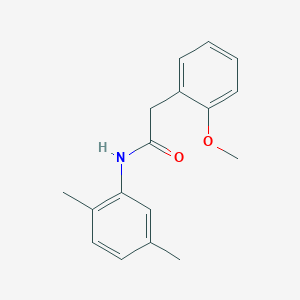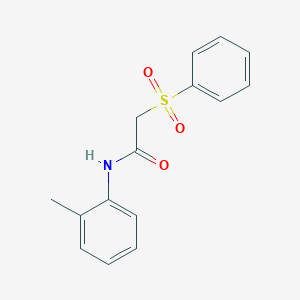
N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide, also known as MPSA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been found to possess a range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide is not fully understood. However, it is believed to act through a variety of pathways. N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has also been found to inhibit the production of reactive oxygen species (ROS) and to activate antioxidant enzymes. Additionally, N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Additionally, N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been shown to decrease the levels of malondialdehyde (MDA), a marker of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide in lab experiments is its wide range of biological activities. N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been found to possess anti-inflammatory, analgesic, and antipyretic properties, as well as to have a protective effect against oxidative stress and to possess antitumor activity. Additionally, N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been found to have a positive effect on memory and learning in animal models. However, one of the limitations of using N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide research. One area of interest is the potential use of N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been shown to have a positive effect on memory and learning in animal models, and it may have potential as a neuroprotective agent. Another area of interest is the potential use of N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide in the treatment of cancer. N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been found to possess antitumor activity, and it may have potential as a chemotherapeutic agent. Finally, further research is needed to fully understand the mechanism of action of N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide and to identify any potential side effects or toxicity associated with its use.
Conclusion:
In conclusion, N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide is a chemical compound that has been widely studied for its potential therapeutic applications. It possesses a range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties, as well as a protective effect against oxidative stress and antitumor activity. N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has also been found to have a positive effect on memory and learning in animal models. Further research is needed to fully understand the mechanism of action of N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide and to identify any potential side effects or toxicity associated with its use.
Méthodes De Synthèse
The synthesis of N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide can be achieved through a multi-step process. One of the most common methods involves the reaction of 2-methylphenylamine with chloroacetyl chloride to form N-(2-methylphenyl)glycine ethyl ester. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base to form N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide.
Applications De Recherche Scientifique
N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. Furthermore, N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been shown to have a protective effect against oxidative stress and to possess antitumor activity. N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has also been found to have a positive effect on memory and learning in animal models.
Propriétés
Nom du produit |
N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide |
|---|---|
Formule moléculaire |
C15H15NO3S |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H15NO3S/c1-12-7-5-6-10-14(12)16-15(17)11-20(18,19)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) |
Clé InChI |
QEKMROMAFDQUHE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B270211.png)
